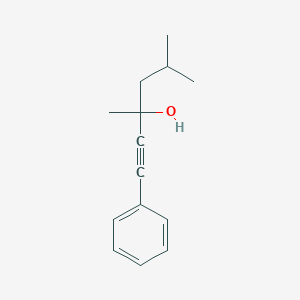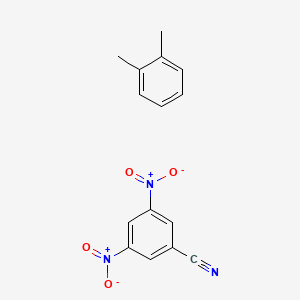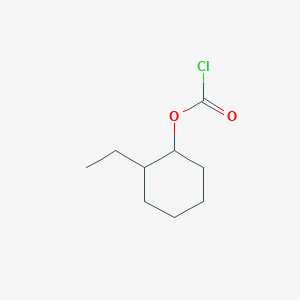
2-Ethylcyclohexyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylcyclohexyl carbonochloridate is an organic compound with the molecular formula C9H17ClO2. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethylcyclohexyl carbonochloridate can be synthesized through the reaction of 2-ethylcyclohexanol with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
[ \text{2-Ethylcyclohexanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2-ethylcyclohexanol and phosgene are combined under controlled temperature and pressure conditions. The process is carefully monitored to prevent the release of toxic phosgene gas and to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylcyclohexyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form 2-ethylcyclohexanol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with this compound.
Hydrolysis Conditions: The hydrolysis reaction typically occurs under acidic or basic conditions, depending on the desired rate and completeness of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted 2-ethylcyclohexyl derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2-ethylcyclohexanol and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-Ethylcyclohexyl carbonochloridate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It can be employed in the preparation of pharmaceutical intermediates.
Polymer Chemistry: It is used in the synthesis of polymers and copolymers with specific properties.
Agricultural Chemicals: It can be used in the synthesis of agrochemicals and pesticides.
Wirkmechanismus
The mechanism of action of 2-Ethylcyclohexyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the carbonochloridate group is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the substituted product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl chloroformate: Similar in structure but with an ethyl group instead of a 2-ethylcyclohexyl group.
2-Ethylhexyl chloroformate: Similar in structure but with a 2-ethylhexyl group instead of a 2-ethylcyclohexyl group.
Uniqueness
2-Ethylcyclohexyl carbonochloridate is unique due to its cyclic structure, which imparts different steric and electronic properties compared to its linear counterparts. This can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
CAS-Nummer |
848301-29-1 |
|---|---|
Molekularformel |
C9H15ClO2 |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
(2-ethylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c1-2-7-5-3-4-6-8(7)12-9(10)11/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
LAAZLLZCSNYYSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



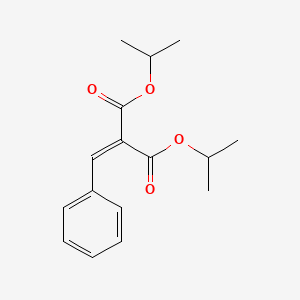
![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
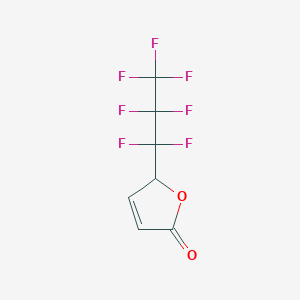
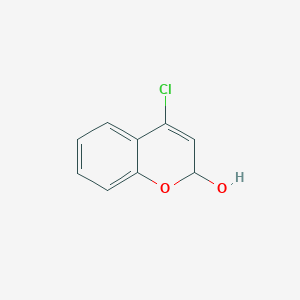
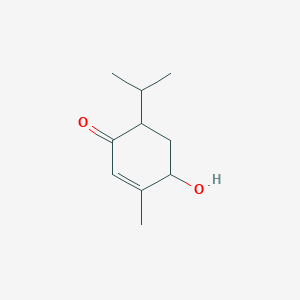
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)

![9,9-Bis(2-ethylhexyl)-2,7-bis[2-(4-methoxyphenyl)ethyl]-9H-fluorene](/img/structure/B12548394.png)
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
